molecular formula C10H12BrFO B1479252 1-(1-Bromo-2-fluoropropan-2-yl)-4-methoxybenzene CAS No. 2090277-88-4

1-(1-Bromo-2-fluoropropan-2-yl)-4-methoxybenzene

Cat. No. B1479252
CAS RN: 2090277-88-4
M. Wt: 247.1 g/mol
InChI Key: BRKFLFJAVMZTDO-UHFFFAOYSA-N
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Description

“1-(1-Bromo-2-fluoropropan-2-yl)-4-methoxybenzene” is an organic compound. It contains a benzene ring, which is a cyclic compound with alternating double and single bonds. Attached to this benzene ring is a methoxy group (-OCH3) and a bromo-fluoropropane group. The presence of these functional groups can influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a planar, aromatic base to the molecule, while the bromo-fluoropropane group and the methoxy group are likely to project out from this plane .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. The benzene ring might undergo electrophilic aromatic substitution reactions, while the bromo-fluoropropane group could be involved in nucleophilic substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and functional groups would determine properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

  • Synthesis of Radiopharmaceuticals :

    • A study by Klok et al. (2006) focused on the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), a radiopharmaceutical used in medical imaging. They utilized a bromo-fluoropropane derivative, which is structurally similar to 1-(1-Bromo-2-fluoropropan-2-yl)-4-methoxybenzene, in the synthesis process (Klok, Klein, Herscheid, & Windhorst, 2006).
  • Organic Synthesis and Catalysis :

    • Esteves, Ferreira, and Medeiros (2007) conducted a study on the controlled-potential reduction of bromo-ethers, including 1-bromo-4-methoxybenzene derivatives, to produce tetrahydrofuran derivatives. This research shows the potential utility of similar bromo-fluoropropane compounds in organic synthesis (Esteves, Ferreira, & Medeiros, 2007).
  • Material Science and Battery Technology :

    • Zhang Qian-y (2014) investigated the use of 4-bromo-2-fluoromethoxybenzene, a compound related to 1-(1-Bromo-2-fluoropropan-2-yl)-4-methoxybenzene, as an electrolyte additive in lithium-ion batteries. The study emphasized its potential in enhancing the thermal stability and safety of these batteries (Zhang Qian-y, 2014).
  • Pharmaceutical Intermediates :

    • Nishimura and Saitoh (2016) focused on improving the synthesis of a key intermediate in drug discoveries, starting from 6-bromo-2-fluoro-3-methoxybenzaldehyde, a compound structurally similar to 1-(1-Bromo-2-fluoropropan-2-yl)-4-methoxybenzene. This highlights its relevance in the development of pharmaceuticals (Nishimura & Saitoh, 2016).

Safety And Hazards

Like all chemicals, handling this compound would require appropriate safety measures. Without specific safety data for this compound, it’s generally advisable to avoid inhalation, ingestion, and contact with skin or eyes .

Future Directions

The future research directions for this compound would depend on its potential applications. These could be in various fields like materials science, pharmaceuticals, or chemical synthesis, depending on the compound’s properties and reactivity .

properties

IUPAC Name

1-(1-bromo-2-fluoropropan-2-yl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO/c1-10(12,7-11)8-3-5-9(13-2)6-4-8/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKFLFJAVMZTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)(C1=CC=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Bromo-2-fluoropropan-2-yl)-4-methoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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